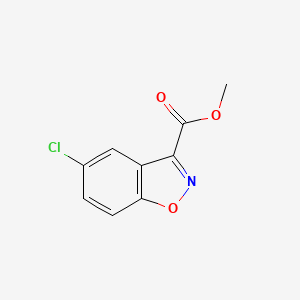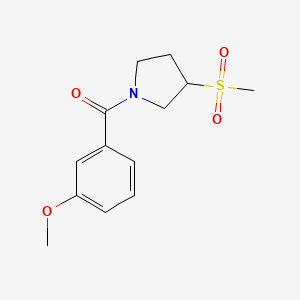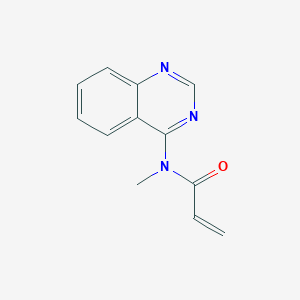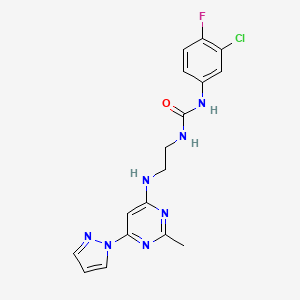
1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C17H17ClFN7O and its molecular weight is 389.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation Research focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. These efforts led to the discovery of compounds with notable antibacterial activities. This exploration includes the synthesis of various derivatives through the reaction of precursors with urea, thiourea, and other reagents, showcasing the chemical versatility and potential application of such compounds in developing new antibacterial treatments (Azab, Youssef, & El‐Bordany, 2013).
Drug Discovery against Psoriasis A detailed investigation into the development of new potent FLT3 inhibitors led to the identification of a compound that demonstrated significant antipsoriatic effects in a psoriatic animal model. This discovery highlights the therapeutic potential of certain heterocyclic compounds in the treatment of psoriasis, a chronic T-cell-mediated autoimmune disease, and underscores the importance of structural optimization in drug discovery (Li et al., 2016).
Antioxidant Activity Evaluation The study aimed at the synthesis and evaluation of antioxidant activities of specific derivatives, involving the reaction of urea with other compounds to create new chemical entities. These compounds were then screened for their antioxidant properties, contributing to the ongoing search for novel antioxidants with potential health benefits (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial and Analgesic Activities Research into new pyrimidines and pyrazoles derivatives aimed at evaluating their biological activities, including antimicrobial and analgesic properties. The synthesis involved reactions with urea among other processes, leading to the development of compounds with potential as new therapeutic agents (Tirlapur & Noubade, 2010).
Antitumor and Cytotoxic Agents Development The synthesis of heterocycles from specific precursors and their subsequent evaluation as antimicrobial agents revealed that some derivatives possess potent activity. This research contributes to the identification of new chemical structures with potential use in cancer treatment, highlighting the critical role of chemical synthesis in the development of anticancer drugs (El-ziaty, Bassioni, Hassan, & Derbala, 2018).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN7O/c1-11-23-15(10-16(24-11)26-8-2-5-22-26)20-6-7-21-17(27)25-12-3-4-14(19)13(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,20,23,24)(H2,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCFBMFISPWTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-{[2-(cyclopentylamino)-2-oxoethyl]thio}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2667988.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2667992.png)
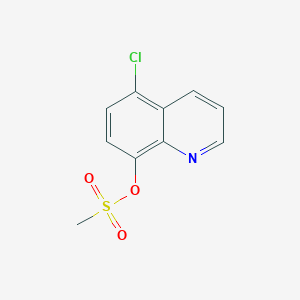
![4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2667995.png)
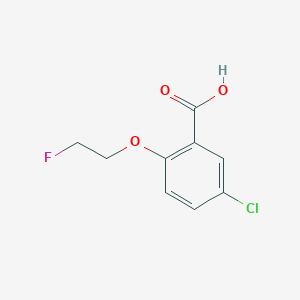
![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)
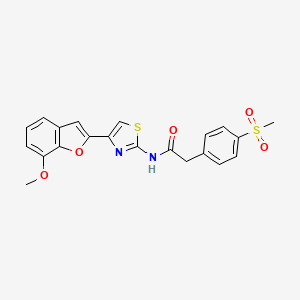
![1-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2668003.png)
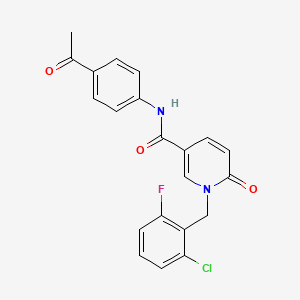
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)
